molecular formula C17H17N5O3 B2890874 6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878420-48-5

6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2890874
CAS No.: 878420-48-5
M. Wt: 339.355
InChI Key: FLDHLZSZQVNSTO-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, two methyl groups, and a fused purine-imidazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 4,7-dimethylimidazole-5-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • 6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • 6-(2-Fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-4-25-12-8-6-5-7-11(12)22-10(2)9-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-9H,4H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDHLZSZQVNSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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